molecular formula C16H15ClN6S B11043918 3-(2-chlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-chlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11043918
M. Wt: 358.8 g/mol
InChI Key: BAJZNNLOSLSRAP-UHFFFAOYSA-N
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Description

5-[3-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyrazole. These heterocyclic structures are known for their diverse pharmacological activities and are widely used in drug design and development .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit various enzymes, such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, by forming specific interactions with their active sites . These interactions disrupt the normal function of the enzymes, leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar compounds to 5-[3-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE include other triazolothiadiazine derivatives, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share similar structural features and pharmacological activities but differ in their specific substituents and the positions of the triazole and thiadiazine rings. The unique combination of substituents in 5-[3-(2-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C16H15ClN6S

Molecular Weight

358.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H15ClN6S/c1-9(2)7-10-8-13(19-18-10)15-22-23-14(20-21-16(23)24-15)11-5-3-4-6-12(11)17/h3-6,8-9H,7H2,1-2H3,(H,18,19)

InChI Key

BAJZNNLOSLSRAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4Cl

Origin of Product

United States

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